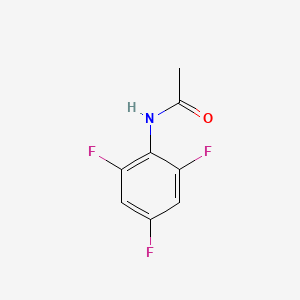

N-(2,4,6-trifluorophenyl)acetamide

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical science, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comalfa-chemistry.com The carbon-fluorine bond is the strongest in organic chemistry, which contributes significantly to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.comwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.comwikipedia.org

The incorporation of fluorine atoms into aromatic rings profoundly alters their electronic and steric characteristics. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature decreases the electron density of the aromatic ring. numberanalytics.comnumberanalytics.com This withdrawal of electron density can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO gap and affecting the molecule's reactivity, particularly towards electrophilic substitution. numberanalytics.com

Perfluorinated and polyfluorinated aryl derivatives are aliphatic substances that contain one or more carbon atoms where all hydrogen substituents have been replaced by fluorine. nih.gov These compounds are crucial intermediates and products in chemical synthesis. Their unique properties have led to their use in a wide array of applications. For instance, they are found in liquid crystal displays, specialty lubricants, and as precursors to high-performance polymers. alfa-chemistry.comresearchgate.net In life sciences, the introduction of fluorine is a key strategy for improving metabolic stability and bioavailability of drug candidates. numberanalytics.comnih.gov The substitution of fluorine can block sites susceptible to metabolic oxidation, a common pathway for drug deactivation in the body. nih.gov Polyfluorinated compounds are also studied for their unique electronic properties, making them useful as electron-accepting organic materials. researchgate.net

Contextualization of N-(2,4,6-trifluorophenyl)acetamide within N-Arylacetamide Class

This compound belongs to the N-arylacetamide class of compounds, which are characterized by an acetamide (B32628) group linked to an aromatic ring. The acetamide itself is an amide derived from ammonia (B1221849) and acetic acid. wikipedia.org

The defining feature of this compound is the specific arrangement of three fluorine atoms on the phenyl ring. The fluorine atoms are located at the 2, 4, and 6 positions (ortho and para positions relative to the acetamide substituent). This symmetrical substitution pattern significantly influences the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃NO |

| Molar Mass | 189.14 g/mol |

| IUPAC Name | This compound |

| InChIKey | UJBJFKXPSUIWEA-UHFFFAOYSA-N |

| SMILES | CC(=O)Nc1c(F)cc(F)cc1F |

Data sourced from stenutz.eu

Research into related trifluoromethylated and polyfluorinated acetanilides and phenylacetamides provides a valuable context for understanding this compound. For example, studies on N-[4-(trifluoromethyl)phenyl]acetamide and N-[3-(trifluoromethyl)phenyl]acetamide have provided insights into their synthesis, structure, and spectroscopic properties. nih.govnist.gov The trifluoromethyl (-CF3) group, in particular, has been a focus of extensive research in medicinal chemistry due to its ability to enhance properties like metabolic stability and binding affinity. mdpi.com The development of synthetic methods, such as the palladium-catalyzed ortho-trifluoromethylation of acetanilides, highlights the ongoing efforts to create structurally diverse fluorinated molecules. nih.gov Furthermore, research on phenylacetamides has explored their potential biological activities, including as antidepressant agents, demonstrating the therapeutic relevance of this class of compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,6-trifluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBJFKXPSUIWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380287 | |

| Record name | N-(2,4,6-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-40-6 | |

| Record name | N-(2,4,6-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-Trifluoroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2,4,6 Trifluorophenyl Acetamide and Its Analogues

Strategic Approaches to C-N Bond Formation in Anilides

The formation of the amide bond (C-N bond) is the cornerstone of the synthesis of N-(2,4,6-trifluorophenyl)acetamide. Various strategic approaches have been developed to achieve this transformation efficiently.

Amidation Reactions Employing Trifluorophenyl Amines

Direct amidation involving trifluorophenyl amines, such as 2,4,6-trifluoroaniline (B1293507), is a primary route to this compound. These reactions typically involve the coupling of the amine with an activated carboxylic acid derivative. The reactivity of the aniline (B41778) is influenced by the electron-withdrawing nature of the fluorine substituents. 2,4,6-Trifluoroaniline has been utilized in the synthesis of various derivatives, including 3-nitro-2,4,6-trifluoroacetanilide and N′-phenyl-N-(1-phenyl cyclopentyl)-methyl ureas. chemicalbook.comsigmaaldrich.comsigmaaldrich.comfishersci.fi

The general reaction involves the nucleophilic attack of the amino group of 2,4,6-trifluoroaniline on the electrophilic carbonyl carbon of an acetylating agent. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct, such as HCl or acetic acid, which can protonate the starting amine and render it unreactive.

Acylation of 2,4,6-Trifluoroaniline with Acetylating Agents

The most direct method for the synthesis of this compound is the acylation of 2,4,6-trifluoroaniline with a suitable acetylating agent. Commonly used acetylating agents include acetyl chloride and acetic anhydride (B1165640). libretexts.orgyoutube.com

When acetyl chloride is used, the reaction is vigorous and produces hydrogen chloride as a byproduct. libretexts.org A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl. The reaction of ethanoyl chloride with a concentrated solution of ammonia (B1221849) in water is known to be a violent reaction that produces a mixture of the amide and ammonium (B1175870) chloride. libretexts.org

Acetic anhydride is another effective acetylating agent. The reaction with acetic anhydride is generally less vigorous than with acetyl chloride, and the byproduct is acetic acid, which is less corrosive than HCl. chemicalbook.com The reaction may still require a catalyst or heating to proceed at a reasonable rate. For instance, the reaction of ethanoic anhydride with concentrated ammonia solution forms ethanamide and ammonium ethanoate. chemicalbook.com

| Acetylating Agent | Reaction Conditions | Product | Yield | Reference |

| Acetyl chloride | Amine, base (e.g., NaOH), solvent (e.g., DCM), 0 °C to room temperature | N-Arylacetamide | 69-75% | nih.gov |

| Acetic anhydride | Amine, inert atmosphere, 0-20 °C, 2.5 h | N-(2,4,6-Trimethylphenyl)acetamide | 100% | chemicalbook.com |

| Acetyl chloride | Ammonia, water | Ethanamide | Not specified | libretexts.org |

| Acetic anhydride | Ketoxime, triflic anhydride, DCM, 0 °C to rt | N-Arylacetamide | up to 96% | rsc.org |

Palladium-Catalyzed C-C Coupling Methodologies for N-Arylacetamides

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering a different strategic approach to N-arylacetamides. These methods can be particularly useful for constructing more complex analogues. While direct palladium-catalyzed amidation of aryl halides with acetamide (B32628) is challenging, related methodologies provide access to N-arylacetamides. For example, a palladium-catalyzed carbonylative synthesis of arylacetamides from benzyl (B1604629) formates and tertiary amines has been developed, providing high yields with good functional group tolerance. lookchem.com Another approach involves the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines to produce N-arylated carbazoles. mit.edu

The general principle of these reactions involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for the success of these reactions.

| Catalyst System | Reactants | Product | Yield | Reference |

| PdI2/KI | 2-Propargyl-1,3-dicarbonyl compounds, secondary amines, CO, O2 | 2-(4-Acylfuran-2-yl)acetamides | 54-81% | nih.gov |

| PdCl2(PPh3)2/CuI | 2-Iodoaniline, terminal alkyne | Indole derivatives | Not specified | ru.nl |

| Pd(OAc)2 | Cyclic iodonium salts, anilines | N-Arylated carbazoles | up to 71% | mit.edu |

Synthesis of Key Precursors and Building Blocks

The availability of high-quality starting materials is crucial for the successful synthesis of this compound. This section details the preparation of the key precursors.

Preparation of 2,4,6-Trifluorobenzene Derivatives

The primary precursor for the target molecule is 2,4,6-trifluoroaniline. This compound can be synthesized from various starting materials, with 1,3,5-trifluorobenzene (B1201519) being a common choice. One synthetic route involves the nitration of 1,3,5-trifluorobenzene to form 1,3,5-trifluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine. A reported synthesis of 2,4,6-trifluoroaniline from 1,3,5-trifluorobenzene has a yield of 90%. lookchem.com

Another approach involves the halogenation of 3,5-difluoroaniline (B1215098). For instance, iodination of 3,5-difluoroaniline can yield 3,5-difluoro-4-iodoaniline, which can then undergo further halogenation to introduce additional substituents. vanderbilt.edu

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3,5-Trifluorobenzene | Not specified | 2,4,6-Trifluoroaniline | 90.0% | lookchem.com |

| 3,5-Difluoroaniline | I2, NaHCO3 | 3,5-Difluoro-4-iodoaniline | Nearly quantitative | vanderbilt.edu |

| 3,5-Difluoro-4-iodoaniline | NBS, CCl4 | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | Not specified | vanderbilt.edu |

Functionalization of Acetyl Halides or Anhydrides

Acetyl halides and anhydrides are the source of the acetyl group in the final product. These reagents are typically commercially available. However, in the synthesis of analogues with modified acetyl groups, functionalization of these precursors may be necessary.

Acetyl chlorides (RCOCl) are reactive acylating agents that readily react with amines to form amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the chloride ion. libretexts.org Two equivalents of the amine are often used, with the second equivalent acting as a base to neutralize the generated HCl. libretexts.org

Acetic anhydride ((CH₃CO)₂O) is another common acetylating agent. It is formed by the dehydration of two molecules of acetic acid. Its reactions are similar to those of acetyl chlorides, but they produce a molecule of carboxylic acid instead of HCl. youtube.com

The functionalization of amides can also be achieved through umpolung transformation, where the α-position of the amide is rendered electrophilic. This allows for the introduction of various nucleophiles, including halogens, sulfur, and oxygen, to create functionalized amide products. acs.org

Optimization of Reaction Conditions and Green Chemistry Principles

The pursuit of highly efficient and environmentally benign synthetic routes is a central theme in modern chemistry. For the production of this compound and its related compounds, optimizing reaction conditions and adhering to the principles of green chemistry are paramount. These efforts aim to maximize yield and purity while minimizing waste, energy consumption, and the use of hazardous substances. This section delves into key aspects of this optimization process, including the influence of solvents, the development of advanced catalytic systems, the synthesis of versatile intermediates, and the application of microscale techniques.

Solvent Effects on Reaction Kinetics and Yield

The choice of solvent is a critical parameter in the synthesis of N-arylacetamides, as it can significantly impact reaction rates, yields, and the ease of product isolation. The traditional synthesis of this compound, involving the acetylation of 2,4,6-trifluoroaniline, is often carried out in aprotic solvents. These solvents are selected for their ability to dissolve the reactants and facilitate the nucleophilic attack of the amine on the acylating agent.

In line with green chemistry principles, there is a growing emphasis on replacing conventional volatile organic solvents with more sustainable alternatives. researchgate.netnih.govacs.orgresearchgate.net Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. researchgate.netresearchgate.net The use of aqueous surfactant mixtures is also being explored as a substitute for dipolar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov Other greener options include biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether. youtube.com The selection of a greener solvent must consider not only its environmental impact but also its effect on reaction performance.

Table 1: Comparison of Conventional and Green Solvents for N-Arylacetamide Synthesis

| Solvent Class | Examples | Advantages | Disadvantages |

| Conventional Aprotic | Dichloromethane, Acetonitrile, DMF | Good solubility for reactants, well-established procedures. | Often toxic, volatile, and environmentally persistent. acs.org |

| Green Solvents | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether | Reduced environmental impact, lower toxicity, often derived from renewable resources. researchgate.netyoutube.com | May require optimization of reaction conditions to achieve comparable yields and kinetics. |

| Aqueous Micellar | Surfactant in water | Can solubilize organic reactants in water, replacing bulk organic solvents. nih.gov | Surfactant removal can add a purification step. |

Catalytic Systems and Mechanistic Investigations in N-Arylacetamide Synthesis

The development of efficient catalysts is crucial for enhancing the sustainability and efficiency of N-arylacetamide synthesis. A variety of catalytic systems have been explored, moving beyond traditional stoichiometric reagents.

Palladium-catalyzed cross-coupling reactions have proven effective for forming C-N bonds, which is a key step in the synthesis of N-arylacetamides from haloarenes. erowid.orgnih.govdntb.gov.uarsc.orgnih.gov These methods offer a high degree of control and functional group tolerance.

Copper-catalyzed systems represent a more economical and sustainable alternative to palladium. nih.govnih.govacs.org Mechanistic studies have identified copper(I)-anilide complexes as key intermediates in these reactions. nih.gov

Iron-catalyzed reactions are gaining significant attention due to the low cost, low toxicity, and natural abundance of iron. acs.orgnih.govdntb.gov.uaresearchgate.netbohrium.com Iron catalysts have been successfully employed in the synthesis of amides from various starting materials, including the dehydrogenative coupling of alcohols and amines and the oxidative amidation of aldehydes. acs.orgdntb.gov.uabohrium.com

Photoredox catalysis offers a modern approach to amide synthesis under mild conditions using visible light. researchgate.netfigshare.comnih.govacs.orgresearchgate.netnih.gov This method allows for the generation of radical intermediates that can participate in C-N bond formation. nih.gov

Mechanistic investigations are vital for understanding how these catalysts function and for designing more effective systems. nih.gov For instance, in some copper-catalyzed reactions, a 1,5-hydride shift mechanism has been proposed based on deuterium-labeling experiments. acs.org

Table 2: Overview of Catalytic Systems for N-Arylacetamide Synthesis

| Catalytic System | Key Features | Examples of Application |

| Palladium Catalysis | High efficiency and broad substrate scope for C-N bond formation. erowid.orgrsc.orgnih.gov | Synthesis of α-arylacetamides from aryldioxaborolanes and 2-bromo-N,N-dimethylacetamide. erowid.org |

| Copper Catalysis | More economical and environmentally friendly than palladium. nih.govnih.gov | N-arylation of anilines and carbonylative acetylation of amines. nih.govnih.gov |

| Iron Catalysis | Utilizes an earth-abundant, low-toxicity metal. acs.orgnih.govresearchgate.net | Dehydrogenative coupling of alcohols and amines, oxidative amidation of aldehydes. acs.orgdntb.gov.uabohrium.com |

| Photoredox Catalysis | Employs visible light to drive reactions under mild conditions. researchgate.netnih.govnih.gov | Trifluoromethylamidation of arenes and alkenes. nih.gov |

Efficient Approaches for the Synthesis of α-Diazo Amides (as potential intermediates/derivatives)

α-Diazo amides are highly versatile synthetic intermediates that can be used to generate a wide range of derivatives. The most common method for their synthesis is the Regitz diazo transfer , which involves the reaction of an active methylene (B1212753) compound with a sulfonyl azide. chem-station.com

Recent advancements in this area have focused on developing more practical and safer procedures. This includes the use of polymer-supported sulfonyl azides and the development of one-pot procedures that avoid the isolation of potentially hazardous diazo compounds. organic-chemistry.org Three main synthetic approaches to α-diazo amides have been explored: acylation followed by elimination, α-substitution of α-diazo acetamides, and diazo transfer. whiterose.ac.ukthieme-connect.com The detrifluoroacetylative diazo transfer has emerged as a general and efficient method for synthesizing a variety of α-diazo ketones from ketone starting materials. orgsyn.org These methods provide access to a diverse range of α-diazo amides, which can serve as precursors to novel analogues of this compound. whiterose.ac.ukresearchgate.net

Microscale Synthesis Techniques

Microscale synthesis, particularly utilizing microfluidic reactors, offers significant advantages for the synthesis of this compound and its analogues. These techniques are characterized by the use of small volumes of reagents and solvents, leading to enhanced safety, reduced waste, and faster reaction optimization. thieme-connect.deprolabas.comnih.govelveflow.com

Microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. elveflow.comnih.gov The high surface-area-to-volume ratio in these systems facilitates efficient heat and mass transfer, often accelerating reaction rates. elveflow.com These features make microfluidic systems ideal for high-throughput screening of reaction conditions and for the synthesis of small quantities of compounds for biological evaluation. thieme-connect.deprolabas.com The integration of solid-phase synthesis protocols within microfluidic devices further enhances automation and simplifies purification processes. nih.gov

Table 3: Advantages of Microscale Synthesis in N-Arylacetamide Production

| Feature | Benefit in N-Arylacetamide Synthesis |

| Reduced Reagent Consumption | Cost-effective, especially when using expensive fluorinated starting materials or catalysts. |

| Enhanced Safety | Minimizes risks associated with handling potentially hazardous reagents and exothermic reactions. |

| Rapid Optimization | Allows for quick screening of solvents, catalysts, and temperatures to find optimal conditions. elveflow.com |

| Improved Process Control | Precise control over stoichiometry and residence time leads to higher product purity and yield. nih.gov |

| Scalability | While individual reactors are small, scaling up can be achieved by continuous operation or parallelization. |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N-(2,4,6-trifluorophenyl)acetamide in solution. Through a suite of one- and two-dimensional experiments, a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals can be achieved, offering insights into connectivity, spatial proximity, and conformational dynamics.

Multi-dimensional NMR (e.g., COSY, HMQC, HMBC) for Complete Assignment

A definitive assignment of the ¹H and ¹³C NMR spectra of this compound requires the application of two-dimensional (2D) NMR techniques. While specific spectral data for this compound is not extensively published, the standard methodologies for assignment are well-established.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. scribd.com For this compound, a COSY spectrum would be expected to show a cross-peak between the amide proton (N-H) and the two equivalent aromatic protons (H-3/H-5), provided the coupling is resolved. This confirms the proximity of these protons within the spin system. conflavoro.it

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). scribd.com It allows for the unambiguous assignment of the protonated aromatic carbon C-3/C-5 by correlating its ¹³C signal with the corresponding ¹H signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH). biomol.com This technique is instrumental in assigning quaternary (non-protonated) carbons and piecing together the molecular framework.

An illustrative table of expected HMBC correlations that would be used to confirm the structure is provided below.

| Proton (¹H) | Expected Key HMBC Correlations (to ¹³C) | Information Gained |

| CH₃ | C=O, C-1 | Confirms the acetamide (B32628) fragment and its connection to the phenyl ring. |

| N-H | C=O, C-1, C-2/C-6 | Establishes the amide linkage and its orientation relative to the ring. |

| H-3/H-5 | C-1, C-2/C-6, C-4, C-3/C-5 | Connects the aromatic proton to all carbons in the phenyl ring, confirming the substitution pattern. |

Fluorine-19 NMR for Trifluorinated Moieties

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. dtic.mil The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals due to the symmetry of the molecule: one signal for the fluorine atom at the C-4 position and another signal of double intensity for the two equivalent fluorine atoms at the C-2 and C-6 positions.

The chemical shifts are highly sensitive to the electronic environment. Furthermore, the spectrum would display characteristic coupling patterns:

¹⁹F-¹⁹F Coupling: Coupling between the fluorine at C-4 and the fluorines at C-2/C-6 would be observed.

¹⁹F-¹H Coupling: Long-range coupling between the fluorine nuclei and the aromatic protons (H-3/H-5) would also be present, providing additional structural confirmation. dtic.mil

Solvent Effects on NMR Chemical Shifts for Conformational and Interaction Studies

The chemical shifts observed in an NMR spectrum can be influenced by the choice of solvent. These solvent effects can provide valuable information about intermolecular interactions, such as hydrogen bonding, and the conformational preferences of the molecule.

For this compound, changing the NMR solvent from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would likely induce significant changes in the chemical shift of the amide proton (N-H). In DMSO-d₆, the N-H signal is expected to shift downfield due to the formation of a strong hydrogen bond with the solvent's sulfoxide (B87167) oxygen. This interaction can also influence the rotational barrier around the C-N amide bond, potentially affecting the chemical shifts of the nearby aromatic protons and carbons. Studying these solvent-induced shifts can thus illuminate the sites of intermolecular interaction and provide insights into the molecule's conformational flexibility.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. The analysis of this compound reveals characteristic vibrations for the amide linkage and the trifluorinated phenyl ring. Detailed assignments can be made by comparison with related molecules, such as 2,4,6-trifluoroaniline (B1293507), and known frequencies for acetamides.

The key vibrational modes include:

Amide Group Vibrations: The N-H stretching vibration typically appears as a sharp band in the region of 3250-3350 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption found around 1660-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs near 1530-1550 cm⁻¹.

Phenyl Ring and C-F Vibrations: The trifluorinated phenyl ring gives rise to several characteristic bands. C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ range.

A summary of expected key vibrational frequencies is presented in the table below, based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~3300 | N-H stretching | FTIR, Raman |

| ~3100 | Aromatic C-H stretching | FTIR, Raman |

| ~1670 | Amide I (C=O stretching) | FTIR, Raman |

| ~1625 | Aromatic C=C stretching | FTIR, Raman |

| ~1540 | Amide II (N-H bend, C-N stretch) | FTIR, Raman |

| ~1450 | CH₃ deformation | FTIR, Raman |

| ~1250 | Aromatic C-N stretching | FTIR, Raman |

| ~1150-1350 | C-F stretching | FTIR |

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-Ray Diffraction Analysis of this compound

While a specific crystal structure determination for this compound is not publicly available, analysis of closely related N-phenylacetamide structures allows for a robust prediction of its solid-state architecture. The analysis would reveal key structural parameters and intermolecular forces.

A single crystal X-ray diffraction study would be expected to show that the molecule adopts a largely planar conformation, although some twisting between the phenyl ring and the acetamide group is possible. The most significant intermolecular interaction governing the crystal packing would be hydrogen bonding between the amide groups. Specifically, a recurring N-H···O hydrogen bond would link adjacent molecules, likely forming a one-dimensional chain or tape motif, a common feature in the crystal structures of secondary amides.

The table below summarizes the type of crystallographic data that would be obtained from such an analysis.

| Crystallographic Parameter | Expected Finding | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Likely centrosymmetric (e.g., P2₁/c) | Defines the symmetry operations within the unit cell. |

| C-N Bond Length | ~1.33 Å | Indicates partial double bond character typical of amides. |

| C=O Bond Length | ~1.24 Å | Standard double bond length for an amide carbonyl. |

| Dihedral Angle (Phenyl-Amide) | Small twist angle | Defines the overall molecular conformation. |

| Hydrogen Bonding | N-H···O intermolecular bonds | The primary interaction controlling the supramolecular assembly in the crystal. |

This detailed structural information is crucial for understanding the physical properties of the compound and for designing new materials where intermolecular interactions are key.

Analysis of Crystal Packing and Hydrogen Bonding Networks

While a definitive crystal structure for this compound is not publicly documented, its crystal packing and hydrogen bonding networks can be inferred from the well-established behavior of related N-substituted phenylacetamides and other halogenated aromatic compounds. The solid-state architecture of such amides is typically dominated by intermolecular hydrogen bonds, which dictate the supramolecular assembly.

In analogous N-phenylacetamide structures, the amide group's heteroatoms are primary drivers of crystal packing, forming chains and other motifs through intermolecular N-H···O hydrogen bonds. mostwiedzy.pl The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as the acceptor. This interaction is a fundamental and highly predictable feature in the crystal engineering of amides. The resulting hydrogen-bonded chains or dimers create a robust network that stabilizes the crystal lattice.

Steric Effects: The fluorine atoms at the ortho positions (2 and 6) are expected to exert considerable steric hindrance. This would likely force the acetamide group to be non-coplanar with the trifluorophenyl ring, resulting in a significant dihedral angle between the two planes. This twisting is a common feature in similarly substituted acetanilides.

Symmetry Modification: The introduction of halogen substituents has been shown to lower crystal symmetry in related classes of compounds. nih.gov This effect is attributed to the specific nature of intermolecular interactions introduced by the halogens, which can alter the packing from centrosymmetric to non-centrosymmetric arrangements. nih.gov

Therefore, the crystal structure of this compound is predicted to consist of molecules linked into chains or dimers by strong N-H···O hydrogen bonds, with a pronounced twist between the aromatic ring and the amide substituent. The packing of these primary structures would be further stabilized by a network of weaker C-H···F and other intermolecular contacts.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides critical information on a compound's molecular mass and offers insights into its structure through the analysis of its fragmentation patterns under ionization.

The molecular formula of this compound is C₈H₆F₃NO, which corresponds to a calculated molecular weight of 189.14 g/mol . stenutz.eu While an experimental mass spectrum for this specific compound is not available in the referenced literature, its electron ionization (EI) fragmentation pathway can be reliably predicted based on established principles for amides, acetanilides, and fluorinated aromatic compounds. nih.govresearchgate.netyoutube.com

Upon electron ionization, the molecule will form a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 189. This molecular ion will then undergo a series of characteristic fragmentation reactions to produce smaller, stable ions. The primary fragmentation pathways are expected to involve the cleavage of the amide bond and fragmentation of the side chain.

Predicted Fragmentation Pathways for this compound:

Loss of Ketene (B1206846): A hallmark fragmentation of acetanilides involves a hydrogen rearrangement and the elimination of a neutral ketene molecule (CH₂=C=O, mass of 42 Da). This would result in the formation of the 2,4,6-trifluoroaniline radical cation at m/z 147. This is often a prominent peak in the mass spectra of such compounds.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage) results in the loss of a methyl radical (•CH₃, mass of 15 Da). This pathway would yield an ion at m/z 174.

Formation of the Acetyl Cation: Heterolytic cleavage of the N-C(carbonyl) bond can produce the highly stable acetyl cation (CH₃CO⁺) at m/z 43.

Aromatic Ring Fragmentation: The 2,4,6-trifluoroaniline cation (m/z 147) can undergo further fragmentation, characteristic of fluorinated aromatic rings, such as the loss of a neutral molecule of hydrogen fluoride (B91410) (HF) or hydrogen cyanide (HCN).

The following table summarizes the key predicted fragments:

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 189 | [C₈H₆F₃NO]⁺• (Molecular Ion) | - |

| 174 | [M - CH₃]⁺ | •CH₃ |

| 147 | [C₆H₃F₃N]⁺• | CH₂CO |

| 43 | [CH₃CO]⁺ | •C₆H₃F₃N |

This predicted fragmentation pattern provides a valuable analytical fingerprint for the identification and structural confirmation of this compound in the absence of a reference spectrum.

Computational and Theoretical Investigations of N 2,4,6 Trifluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2,4,6-trifluorophenyl)acetamide at the atomic level. These methods, particularly those based on density functional theory (DFT), offer a robust framework for analyzing the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or higher basis set, are employed to determine the most stable molecular geometry. inpressco.comresearchgate.netnih.gov This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is significantly influenced by the presence of the three fluorine atoms on the phenyl ring. These highly electronegative atoms withdraw electron density from the aromatic ring, which in turn affects the properties of the acetamide (B32628) group. DFT calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges.

Table 1: Representative DFT Calculated Geometrical Parameters for an Acetanilide (B955) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (amide) | 1.35 - 1.40 |

| C=O | 1.22 - 1.25 |

| N-H | 1.01 - 1.03 |

| C-C (phenyl) | 1.38 - 1.41 |

| C-F | 1.34 - 1.37 |

| C-N-C (angle) | 125 - 129 |

| O=C-N (angle) | 122 - 125 |

| H-N-C (angle) | 115 - 120 |

| Note: These are typical ranges for acetanilide derivatives and are provided for illustrative purposes. Actual values for this compound would require specific calculations. |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. irdindia.in

For this compound, the electron-withdrawing trifluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted acetanilide. This effect can influence the molecule's reactivity in various chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. pku.edu.cn These include:

Ionization Potential (I): Approximated as -E_HOMO

Electron Affinity (A): Approximated as -E_LUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ^2 / (2η), where μ is the electronic chemical potential (-(I+A)/2).

A representative table of calculated HOMO-LUMO energies and global reactivity descriptors for a related acetamide derivative is shown below.

Table 2: Representative Calculated Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| E_HOMO | -6.5 to -7.5 |

| E_LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

| Ionization Potential (I) | 6.5 to 7.5 |

| Electron Affinity (A) | 1.0 to 2.0 |

| Electronegativity (χ) | 3.75 to 4.75 |

| Chemical Hardness (η) | 2.25 to 3.25 |

| Chemical Softness (S) | 0.15 to 0.22 |

| Electrophilicity Index (ω) | 2.0 to 3.0 |

| Note: These are typical ranges for substituted acetanilides and are provided for illustrative purposes. |

Potential Energy Surface Analysis and Conformational Studies

The acetamide linkage in this compound allows for rotation around the C-N bond, leading to different conformations. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities and identify the most stable conformer. researchgate.netuni-muenchen.de By systematically rotating a specific dihedral angle (e.g., the C-C-N-C angle) and calculating the energy at each step, a PES profile is generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. For a related compound, N-(2-(trifluoromethyl)phenyl)acetamide, a PES analysis was performed to find its minimum energy conformer. researchgate.net A similar analysis for this compound would reveal the preferred orientation of the acetamide group relative to the trifluorophenyl ring.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra and Solvatochromic Effects

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net It can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By performing TD-DFT calculations, one can understand the nature of the electronic transitions, such as n → π* or π → π*, that give rise to the observed UV-Vis spectrum. For this compound, TD-DFT can elucidate how the fluorine substituents affect the electronic transitions.

Furthermore, TD-DFT can be combined with solvent models, such as the Polarizable Continuum Model (PCM), to study solvatochromic effects—the change in absorption spectrum upon changing the solvent. This is crucial for understanding how the molecule behaves in different chemical environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its interactions with solvent molecules. nih.govrsc.orgpsu.edunih.gov In an MD simulation, the classical equations of motion are solved for a system containing the solute (this compound) and a large number of solvent molecules.

MD simulations can provide information on:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amide group and protic solvents.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.

Diffusion: The translational and rotational motion of the molecule within the solvent.

For acetamide and its derivatives, MD simulations have been used to study their behavior in various solvents, revealing details about hydrogen bonding dynamics and solvation structures. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of acetanilides has been studied computationally to understand the reaction pathway. researchgate.netacs.orgnih.govresearchgate.net These studies typically involve locating the transition states and intermediates along the reaction coordinate and calculating the activation energies.

For the hydrolysis of acetanilide, computational studies have shown that the reaction often proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion or water molecule on the carbonyl carbon. researchgate.net The fluorine substituents in this compound would likely influence the stability of such intermediates and the energy barriers for their formation and breakdown. The strong electron-withdrawing nature of the trifluorophenyl ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Elucidation of Reaction Pathways and Transition States

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These studies help identify stable intermediates, transition states, and the most favorable reaction pathways.

For acetamide derivatives, common reactions include hydrolysis, pyrolysis, and various cycloadditions. A computational study on the cleavage of an amide bond, for instance, evaluated several possible mechanisms, including those with intramolecular nucleophilic attack. usfq.edu.ec Such an analysis for this compound would involve calculating the activation free energy for different proposed steps. For example, a reaction involving an intramolecular nitrogen nucleophilic attack, followed by a proton transfer and subsequent amide bond cleavage, was identified as a highly favorable mechanism for a complex amide system. usfq.edu.ec

Theoretical investigations into the thermal decomposition (pyrolysis) of N-substituted diacetamides have proposed mechanisms involving six-membered transition states. nih.gov In these pathways, an alpha-hydrogen is extracted by a carbonyl oxygen. nih.gov DFT functionals such as B3LYP, B3PW91, and X3LYP, often paired with basis sets like def2-TZVP, are employed to calculate the thermodynamic parameters and activation energies for these processes. nih.gov A similar approach for this compound would help predict its thermal stability and decomposition products.

Furthermore, computational studies on organocatalytic cycloaddition reactions have detailed stepwise mechanisms proceeding through zwitterionic intermediates or concerted mechanisms via asynchronous transition states. nih.gov The specific pathway is determined by the molecular structure and reaction conditions. nih.gov Applying these computational methods to this compound could predict its behavior in such complex organic transformations.

Role of Substituent Effects on Reaction Mechanisms

The trifluoro- substitution pattern on the phenyl ring of this compound is expected to significantly influence its chemical reactivity compared to unsubstituted or differently substituted acetanilides. The fluorine atoms are highly electronegative and act as strong electron-withdrawing groups (EWGs).

Computational studies on N-substituted diacetamides have shown that substituents on the aromatic ring play a crucial role in the reaction mechanism and energetics. nih.gov Electron-withdrawing groups on the phenyl ring can affect the delocalization of the nitrogen lone-pair electrons, which in turn influences the activation energy of thermal decomposition. nih.gov In one study, substituting hydrogen with a phenyl group increased the activation energy for pyrolysis by approximately 40 kJ/mol, an effect attributed to the delocalization of nitrogen's electrons into the phenyl ring. nih.gov The powerful inductive effect of the three fluorine atoms in this compound would likely have a profound impact on the electron density of the amide linkage and the aromatic ring.

Similarly, research on N-phthalimide derivatives has demonstrated that the chemical nature of substituents at the nitrogen atom and on the phenyl ring affects the molecule's electrochemical properties. nih.gov Strong EWGs like fluorine can facilitate the reduction process by attracting electrons. nih.gov Conversely, in other systems like phenylazopyrazole photoswitches, EWGs such as -CF3 can lead to redshifted absorption maxima. nih.gov

The effect of substituents is also critical in determining molecular geometry. Studies on N-(2,4,6-trimethylphenyl)- and N-(2,4,6-trichlorophenyl)acetamides reveal that substitutions on both the phenyl ring and the acetamide side chain lead to significant changes in bond lengths and angles. znaturforsch.com The steric and electronic effects of fluorine atoms would similarly dictate the preferred conformation and structural parameters of this compound.

Structure-Activity/Property Relationship (SAR/SPR) Studies (Computational Aspects)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are cornerstones of modern chemical design. Computational methods allow for the prediction of a molecule's properties based on its structure, guiding the synthesis of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their measured activity or property. While specific QSAR studies on this compound are not prominent, the methodology applied to analogous acetamide derivatives provides a clear blueprint for how such a study would be conducted.

A typical QSAR study involves calculating a wide range of molecular descriptors that encode structural, electronic, and physicochemical features. These can include:

0D & 1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices (e.g., Wiener index), connectivity indices, and 2D autocorrelation descriptors. kg.ac.rs

3D Descriptors: Sterimol parameters (L1, B1, B5), polar surface area (PSA), and molecular volume. nih.gov

Quantum-Chemical Descriptors: HOMO/LUMO energies, partial charges, and dipole moments. kg.ac.rs

These descriptors are then used to build a predictive model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net For a series of acetamido-N-benzylacetamide derivatives, a QSAR model combining 2D and 3D descriptors showed high predictive quality, indicating the importance of both electronic and topologic features for their activity. kg.ac.rs

A hypothetical QSAR model for derivatives of this compound would likely highlight the importance of descriptors related to hydrophobicity (like ClogP) and electronic properties, given the influence of the fluorine atoms. The goal would be to guide the modification of the acetamide side chain or the substitution of the fluorine atoms to tune a specific property.

| Descriptor Class | Example Descriptors | Relevance to this compound Derivatives |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | The three fluorine atoms create a strong dipole and significantly lower orbital energies, which would be critical for modeling interactions. |

| Steric/Topological | Wiener Index, Molecular Volume, Sterimol Parameters | These describe the size and shape, which are important for fitting into specific environments or interacting with other molecules. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Crucial for predicting solubility and partitioning behavior in different media. The fluorine atoms increase lipophilicity. |

Pharmacophore Modeling for Receptor-Ligand Interactions (Excluding explicit biological/clinical data)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific partner, such as a receptor or an enzyme active site. nih.gov This method is widely used in drug discovery but is also applicable to understanding any specific molecular recognition event. nih.govzuj.edu.jo

A pharmacophore model is built from features like:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (H)

Aromatic rings (AR)

Positive and Negative Ionizable centers

For this compound, the key pharmacophoric features would be the aromatic ring, the hydrogen bond donor (N-H), the hydrogen bond acceptor (C=O), and the hydrophobic regions influenced by the trifluorophenyl group.

Pharmacophore models can be generated through two main approaches: ligand-based or structure-based. nih.gov In a ligand-based approach, a set of active molecules is superimposed to find common features. A structure-based approach uses the 3D structure of the binding partner (e.g., a protein or a material surface) to define a complementary set of features. nih.govnih.gov For instance, a pharmacophore model can be developed from the analysis of bound water molecules and small fragments in a binding site to identify interaction "hotspots". nih.gov Such a model for a target interacting with this compound would guide the design of new derivatives with enhanced interaction capabilities.

In Silico Studies of Molecular Interactions in Non-Biological Contexts

Beyond biological systems, computational methods can explore how this compound interacts with other molecules, surfaces, or materials. These in silico studies can predict intermolecular forces, binding energies, and preferred orientations, which are crucial for applications in materials science and sensor technology.

Reactivity and Derivatization Strategies of N 2,4,6 Trifluorophenyl Acetamide

Electrophilic Aromatic Substitution Reactions on the Trifluorophenyl Ring

The trifluorophenyl ring in N-(2,4,6-trifluorophenyl)acetamide is exceptionally deactivated towards electrophilic aromatic substitution (EAS) due to the potent, electron-withdrawing inductive effects of the three fluorine atoms. The acetamido group (-NHCOCH₃) is typically an activating, ortho, para-directing group. However, in this molecule, its activating resonance effect is largely overcome by the cumulative deactivating effect of the fluorine atoms.

Consequently, EAS reactions on this substrate are challenging and require harsh conditions. minia.edu.eguci.edu The acetamido group directs incoming electrophiles to the positions ortho and para to itself. Since the para position (C4) and both ortho positions (C2, C6) are already substituted with fluorine, substitution can only occur at the remaining C3 and C5 positions. The acetamido group will direct incoming electrophiles to these positions.

A key example of EAS on a similar substrate is nitration. The nitration of the parent amine, 2,4,6-trifluoroaniline (B1293507), after protection of the amino group (as in an acetamide), would be expected to yield the 3-nitro derivative. For instance, studies on the nitration of N-protected tetrahydroquinolines, which also feature a deactivated aromatic ring fused to a nitrogen-containing ring, demonstrate that nitration is feasible but that regioselectivity is a critical consideration dependent on the protecting group and reaction conditions. researchgate.net For this compound, nitration would likely proceed at the C3 or C5 position.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product(s) | Conditions |

| Nitration | HNO₃ / H₂SO₄ | N-(3-Nitro-2,4,6-trifluorophenyl)acetamide | Harsh; elevated temperature |

| Halogenation | Br₂ / FeBr₃ | N-(3-Bromo-2,4,6-trifluorophenyl)acetamide | Forcing conditions |

Nucleophilic Reactions at the Amide Nitrogen or Carbonyl

The amide functional group in this compound offers two primary sites for nucleophilic reactions: the electrophilic carbonyl carbon and the acidic N-H proton.

Hydrolysis: Like most amides, this compound is relatively stable but can be hydrolyzed to its constituent carboxylic acid and amine under forcing conditions. youtube.com

Acid-catalyzed hydrolysis: Heating in the presence of strong aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 2,4,6-trifluoroaniline and acetic acid.

Base-promoted hydrolysis: Heating with a strong aqueous base (e.g., NaOH) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process yields the carboxylate salt (sodium acetate) and 2,4,6-trifluoroaniline. youtube.com

Reduction: The amide can be reduced to the corresponding secondary amine. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively reduces amides to amines. masterorganicchemistry.comyoutube.com Unlike the reduction of esters, the reaction with amides proceeds by completely removing the carbonyl oxygen and replacing the two C-O bonds with C-H bonds, leaving the C-N bond intact. youtube.com This yields N-Ethyl-2,4,6-trifluoroaniline.

Catalytic Hydrogenation: While possible, this method often demands very high pressures and temperatures, with catalysts like copper chromite. wikipedia.org More modern methods may use nickel or iron catalysts under somewhat milder conditions. orgsyn.org

Table 2: Nucleophilic Reactions at the Amide Group

| Reaction Type | Reagent(s) | Product | Key Feature |

| Acid Hydrolysis | H₃O⁺, Heat | 2,4,6-Trifluoroaniline + Acetic Acid | Cleavage of amide bond |

| Base Hydrolysis | ⁻OH, Heat | 2,4,6-Trifluoroaniline + Acetate | Cleavage of amide bond |

| Reduction | 1. LiAlH₄ 2. H₂O | N-Ethyl-2,4,6-trifluoroaniline | Carbonyl (C=O) reduced to methylene (B1212753) (CH₂) |

Modifications of the Acetamide (B32628) Moiety

The acetamide portion of the molecule is a versatile handle for further derivatization.

The methyl group of the acetamide is activated by the adjacent carbonyl group, making its α-hydrogens acidic and susceptible to substitution.

α-Halogenation: This reaction can be performed under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed: In the presence of an acid catalyst, the amide will form an enol intermediate, which is the reactive nucleophile that attacks the halogen (e.g., Br₂). This method is generally preferred for achieving monohalogenation. libretexts.org

Base-Promoted: In the presence of a base, an enolate is formed, which is a highly reactive nucleophile. This reaction is often difficult to stop at monosubstitution because the introduced electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, promoting further halogenation. libretexts.org

The resulting α-haloacetamide, such as N-(2,4,6-trifluorophenyl)-2-bromoacetamide, is a valuable synthetic intermediate, for example, in the synthesis of α,β-unsaturated systems via elimination. libretexts.org

The this compound framework can be elaborated into more complex structures, particularly heterocycles, which are of significant interest in medicinal chemistry. nih.govnih.gov

One common strategy involves the initial α-functionalization of the acetamide, followed by cyclization with a suitable partner. For example, an α-haloacetamide can react with a dinucleophile like thiourea. The sulfur atom can displace the halide, and the nitrogen can then condense with the amide carbonyl (or a derivative thereof) to form a heterocyclic ring, such as a thiazole.

Another approach involves transforming the acetyl group into a different reactive functionality. For instance, the methyl group could be built out into an alkynyl group. This alkynyl acetamide could then undergo cyclization reactions with various reagents to form a wide array of N-, O-, or S-containing heterocycles. nih.gov These multi-step syntheses demonstrate how the relatively simple acetamide can serve as a linchpin for constructing complex molecular architectures.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: This refers to the preference for reaction at one position over another. masterorganicchemistry.cominflibnet.ac.in

On the Trifluorophenyl Ring: In the rare event of electrophilic aromatic substitution, regioselectivity is dictated by the directing effects of the existing substituents. The acetamido group directs ortho and para. Since these positions are blocked by fluorine, substitution is directed to C3 and C5. The strong deactivation makes distinguishing between these two electronically similar positions difficult, potentially leading to a mixture of products.

On the Acetamide Moiety: Reactions such as α-halogenation are inherently regioselective for the carbon adjacent to the carbonyl, as the acidity of these protons is significantly enhanced.

Stereoselectivity: This is the preferential formation of one stereoisomer over another. masterorganicchemistry.cominflibnet.ac.in

α-Functionalization: If α-functionalization introduces a new stereocenter (e.g., via α-alkylation), the product will be a racemic mixture unless a chiral reagent, catalyst, or auxiliary is used. The development of asymmetric synthesis allows for stereoselective reactions. For instance, the enantioselective α-arylation of amides can be achieved using chiral catalysts, which create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. mdpi.com While specific examples for this compound are not prominent, the general principles of stereoselective synthesis would apply, allowing for the potential creation of optically active derivatives.

Applications in Advanced Materials and Supramolecular Chemistry Non Biological

Potential in Electronic Devices and Novel Materials (based on electronic properties)

While specific experimental studies on the electronic properties of N-(2,4,6-trifluorophenyl)acetamide for applications in electronic devices are not extensively documented in publicly available literature, its molecular structure suggests potential utility in the field of organic electronics. The electronic behavior of organic materials is fundamentally linked to their molecular structure, particularly the arrangement of π-conjugated systems and the influence of electron-withdrawing or electron-donating groups.

The trifluorinated phenyl ring in this compound significantly influences its electronic properties. The high electronegativity of fluorine atoms makes the phenyl ring electron-deficient. This can be a desirable characteristic in the design of n-type organic semiconductors, which are essential components for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Most high-performance organic semiconductors are p-type (hole-transporting); thus, the development of stable and efficient n-type materials is a critical area of research.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. Such studies on related fluorinated aromatic compounds have demonstrated that the introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lowered LUMO level is particularly important for facilitating electron injection and transport in n-type materials.

The potential electronic properties of this compound, inferred from related compounds and theoretical principles, are summarized in the table below.

| Property | Predicted Influence of Trifluorophenyl Group | Potential Application in Organic Electronics |

| Electron Affinity | Increased due to the strong electron-withdrawing nature of fluorine atoms. | Facilitates electron injection from electrodes, a key requirement for n-type semiconductors. |

| LUMO Energy Level | Lowered, enhancing the stability of the material to ambient conditions. | Improved performance and lifetime of n-type OFETs. |

| Ionization Potential | Increased, making the material less susceptible to oxidation. | Enhanced stability of electronic devices by preventing degradation. |

| Charge Transport | Potential for electron transport through intermolecular interactions. | Use as an n-type semiconductor layer in various electronic devices. |

Further experimental validation and computational modeling are necessary to fully elucidate the electronic characteristics of this compound and to realize its potential in the development of novel organic electronic materials.

Role in Supramolecular Assemblies and Networks

The structure of this compound contains key functional groups that can participate in various intermolecular interactions, making it a promising building block for the construction of supramolecular assemblies and crystal engineering. The amide group is a well-known motif for forming robust hydrogen bonds, while the trifluorinated phenyl ring can engage in weaker, yet structurally significant, interactions.

The primary intermolecular interactions that can be anticipated for this compound in the solid state include:

N-H···O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction is highly directional and is a primary driver in the formation of chains or tapes of molecules in the crystal lattice of many acetamide (B32628) derivatives.

π-π Stacking: The electron-deficient nature of the trifluorinated phenyl ring can lead to favorable π-π stacking interactions with other aromatic systems. These interactions are important for the formation of layered structures.

Halogen Bonds: The fluorine atoms could potentially act as halogen bond acceptors, interacting with suitable donor atoms.

The interplay of these various intermolecular forces can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular networks. The ability to predict and control these interactions is a central goal of crystal engineering, with implications for the design of materials with specific physical properties, such as solubility, melting point, and mechanical strength.

Co-crystallization Studies and Host-Guest Chemistry

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical structure of the constituent molecules. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions. Given the functional groups present in this compound, it is a viable candidate for forming co-crystals with other molecules, known as co-formers.

Potential co-formers for this compound could include molecules that can form complementary hydrogen bonds or other non-covalent interactions. For instance:

Carboxylic Acids: The carboxylic acid group can form strong O-H···O=C hydrogen bonds with the amide group of this compound.

Amides and Ureas: These molecules can participate in complementary N-H···O hydrogen bonding networks.

Aromatic Compounds: Co-crystallization with electron-rich aromatic compounds could lead to structures stabilized by π-π stacking interactions.

While specific co-crystallization studies involving this compound are not readily found in the current literature, the principles of crystal engineering suggest that this is a promising area for future research. The formation of co-crystals could be used to tune properties such as solubility, which is a critical parameter in both pharmaceutical and agrochemical formulations.

In the context of host-guest chemistry, while this compound itself is unlikely to act as a traditional host molecule with a pre-organized cavity, its ability to self-assemble into larger supramolecular structures could potentially create voids or channels capable of encapsulating smaller guest molecules. The formation of such inclusion compounds would be dependent on the specific crystal packing adopted by the molecule, which could be influenced by the crystallization conditions. Further research is required to explore the potential of this compound in this area.

Applications in Agrochemical Research (excluding specific fungicidal/herbicidal activity profiles, focus on chemical role)

The introduction of fluorine atoms into organic molecules can have a profound impact on their physicochemical and biological properties. This has made fluorinated compounds, including N-phenylacetamides, valuable scaffolds in agrochemical research. The chemical role of this compound in this field is primarily as a key building block or intermediate in the synthesis of more complex active ingredients.

The trifluorinated phenylacetamide moiety can be incorporated into larger molecules to modulate properties such as:

Lipophilicity: The presence of fluorine atoms can significantly increase the lipophilicity of a molecule, which can affect its uptake and transport in plants and insects.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by enzymes. Incorporating a trifluorinated phenyl group can therefore block metabolic pathways that would otherwise deactivate the agrochemical, leading to increased persistence and efficacy.

Binding Affinity: The electronic and steric properties of the trifluorinated ring can influence how the molecule interacts with its biological target, potentially leading to enhanced binding affinity and, consequently, higher activity.

This compound can serve as a precursor in multi-step synthetic routes. The amide functionality can be hydrolyzed to the corresponding aniline (B41778) (2,4,6-trifluoroaniline), which is a versatile intermediate for the introduction of the trifluorophenyl group into a wide range of heterocyclic and other molecular frameworks common in agrochemicals. Alternatively, the acetyl group can be modified or replaced to build up the desired final structure.

The table below summarizes the key chemical roles of the trifluorophenylacetamide moiety in the context of agrochemical research.

| Feature of the Moiety | Chemical Role in Agrochemical Synthesis and Design |

| Trifluorophenyl Group | Enhances metabolic stability and modulates lipophilicity of the final product. |

| Amide Linkage | Provides a site for further chemical modification or acts as a stable linker within the target molecule. |

| Overall Structure | Serves as a versatile chemical intermediate for the synthesis of complex fluorinated agrochemicals. |

In essence, this compound represents a valuable synthon for the systematic exploration of the effects of fluorination in the design and optimization of new agrochemical candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4,6-trifluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves acetylation of 2,4,6-trifluoroaniline using acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Catalytic bases like pyridine or triethylamine are added to neutralize HCl byproducts. Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to acetylating agent) and reaction temperature (50–60°C for 4–6 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How is N-(2,4,6-trifluorophenyl)acetamide characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling), acetamide methyl (δ 2.1–2.3 ppm).

- ¹⁹F NMR : Distinct signals for ortho (δ -110 to -115 ppm) and para (δ -120 to -125 ppm) fluorines.

- IR Spectroscopy : Confirm N–H stretch (~3250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 204.06) .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in reported bond parameters for fluorinated acetamides?

- Methodological Answer : X-ray crystallography reveals steric and electronic effects of fluorine substitution. For example, in N-(2,4,6-trimethylphenyl)acetamide derivatives, C–N bond lengths shorten (1.34–1.38 Å) due to electron-withdrawing fluorine groups, altering conjugation with the acetamide moiety. Comparative analysis of isostructural analogs (e.g., chloro vs. trifluoromethyl substitutions) clarifies discrepancies in literature-reported bond angles and torsional strains .

Q. What experimental strategies address conflicting bioactivity data for N-(2,4,6-trifluorophenyl)acetamide in anticancer assays?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, incubation times). Standardized protocols include:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM across multiple cancer lines (e.g., MCF-7, HeLa).

- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).

- SAR Analysis : Compare with analogs (e.g., N-(4-fluorophenyl)acetamide) to isolate fluorine’s role in cytotoxicity. PubChem bioassay data (AID 1259401) suggest IC₅₀ values vary by >10-fold across studies, necessitating meta-analyses .

Q. How does fluorination impact the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : Fluorine’s electronegativity reduces oxidative metabolism. In vitro assays using liver microsomes (human/rat) quantify half-life (t₁/₂):

- Phase I Metabolism : Monitor via LC-MS for hydroxylation or deacetylation products.

- CYP450 Inhibition : Fluorine at the 2,4,6-positions decreases CYP3A4 binding (docking simulations show ΔG = -8.2 kcal/mol vs. -6.5 for non-fluorinated analogs). In vivo studies in rodents show 2.3-fold higher AUC (0–24h) compared to non-fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.